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Kojibiose

Prebiotics Gut Microbiota Fermentation

Researchers requiring a non-interchangeable α-1,2-linked diglucoside face scarce supply of this exact linkage. Kojibiose resolves that with validated, linkage-specific activity: • Industry-leading Prebiotic Index of 21.62, driving 44-55% Bifidobacterium enrichment. • 18-fold lower cariogenic pathogen abundance (5.1%) vs. sucrose (91.8%). • Exclusive glucosidase I inhibition-not replicated by α-1,3, α-1,4, or α-1,6 analogs. • Superior thermal stability: decomposition rate 10× lower than sophorose at 90°C. Procurement is supported by ≥98% purity, cold-chain logistics, and multi-supplier global stock for uninterrupted R&D.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
Cat. No. B1230161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKojibiose
Synonymskojibiose
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2
InChIKeyPZDOWFGHCNHPQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kojibiose: Structure and Research Overview


Kojibiose (CAS 2140-29-6) is a naturally occurring reducing disaccharide consisting of two D-glucose units linked via an α-1,2-glycosidic bond [1]. Its molecular formula is C₁₂H₂₂O₁₁ with a molecular weight of 342.30 g/mol [1]. This specific α-1,2 linkage distinguishes it from other α-diglucosides such as nigerose (α-1,3), maltose (α-1,4), and isomaltose (α-1,6), which differ solely in their glycosidic bond position [2]. Found in koji, sake, and honey [3], kojibiose has garnered attention as both a selective enzyme inhibitor and a potential prebiotic with a distinct metabolic profile . This guide provides the quantitative, comparator-based evidence needed for scientific selection and procurement decisions, focusing on how its unique linkage translates into verifiable functional differences from its closest analogs.

Kojibiose: Irreplaceable in Research and Formulation


The five α-diglucosides—trehalose, kojibiose, nigerose, maltose, and isomaltose—are structurally identical save for the position of their single glycosidic bond [1]. This seemingly minor difference dictates their interaction with carbohydrate-active enzymes (CAZymes) and gut microbial communities. Substituting kojibiose (α-1,2) with a more common analog like maltose (α-1,4) or isomaltose (α-1,6) fundamentally alters an experiment's outcome due to profound differences in enzyme specificity, prebiotic selectivity, and metabolic fate [2]. For instance, enzymes that exhibit strict specificity for the α-1,2 linkage will not process α-1,3 or α-1,4 substrates [3]. Furthermore, the glycosidic linkage is the primary driver of fermentation selectivity by the gut microbiota, meaning the choice of disaccharide directly determines which bacterial populations are enriched [4]. Therefore, in any application where a specific biological or biochemical response is required, kojibiose is not interchangeable with other disaccharides. The following quantitative evidence underscores these critical, non-fungible differences.

Kojibiose: Quantitative Differentiation Evidence


Prebiotic Index in Fecal Fermentation

In a standardized in vitro fecal fermentation assay, kojibiose achieved a Prebiotic Index (PI) score of 21.62, the highest value among all tested disaccharides. This score was 16% greater than that of sophorose (PI = 18.63), which is its closest structural analog among β-linked disaccharides [1]. The PI score quantitatively integrates changes in beneficial (Bifidobacterium, Lactobacillus) and less desirable (Bacteroides, Clostridium) bacterial populations [1].

Prebiotics Gut Microbiota Fermentation

Selective Glucosidase I Inhibition

Inhibition studies on rat liver microsomal glucosidases revealed a clear, linkage-specific division of labor. Kojibiose (α-1,2) specifically inhibited glucosidase I, the enzyme responsible for removing the first glucose residue from the Glc₃Man₉GlcNAc₂ precursor [1]. In contrast, nigerose (α-1,3) inhibited glucosidase II, which acts on the subsequent Glc₁₋₂Man₉GlcNAc₂ oligosaccharides, along with maltose (α-1,4) and glucose at higher concentrations [1]. This demonstrates that the α-1,2 linkage confers a unique and non-interchangeable inhibitory target.

Enzymology Glycobiology Inhibitor

Thermal Stability vs. Sophorose

A comparative study on the thermal stability of kojibiose and sophorose under neutral pH conditions (pH 7.5, 90°C) found a stark difference in their decomposition rates. The rate constant for the decomposition of kojibiose was (4.7 ± 1.1) × 10⁻⁷ s⁻¹, whereas the rate for sophorose was an order of magnitude higher at (3.7 ± 0.2) × 10⁻⁶ s⁻¹ [1]. This indicates that kojibiose is significantly more stable against thermal degradation than its β-linked counterpart.

Food Chemistry Stability Thermal Processing

Oral Bacteria Fermentation Resistance

In a 48-hour incubation study with oral bacterial monocultures, kojibiose was found to be significantly less metabolizable than either sucrose or trehalose [1]. 16S rRNA sequencing of salivary microbial communities further revealed that after incubation, Streptococcus spp., a primary genus linked to cariogenesis, constituted 91.8% of the community in sucrose and 55.9% in trehalose, but only 5.1% in kojibiose [1]. This profound difference highlights kojibiose's low cariogenic potential.

Oral Microbiology Cariogenicity Sugar Substitute

Bifidobacteria Proliferation via Gut Conditioning

A 2023 study evaluating the impact of rare disaccharides on the gut microbiota demonstrated that prior conditioning of a fecal inoculum in a kojibiose-containing medium profoundly altered community composition. Upon re-inoculation into fresh media, the kojibiose-conditioned community showed a 44% increase in bifidobacteria when grown on kojibiose again, and a 55% increase when transferred to a fibrulose medium [1]. This indicates that kojibiose not only supports but actively induces a community shift toward a more bifidogenic state, an effect not observed to the same degree with other tested disaccharides like nigerose or trehalose [1].

Gut Microbiome Prebiotics Bifidobacterium

Small Intestinal Enzyme Hydrolysis

An in vitro digestibility assay using porcine small intestinal brush border membrane vesicles (BBMV) assessed the hydrolysis of various glycosyl-glucosides. Kojibiose (α-1,2) was hydrolyzed at a rate of 54.7%, demonstrating significantly higher digestibility than its isomers trehalose (α-1,1; 12.9%) and turanose (α-1,3; 13.9%) [1]. This suggests that kojibiose, while still less digestible than maltose, is more readily available for small intestinal absorption than these other rare sugars.

Digestibility Glycemic Response Nutritional Biochemistry

Kojibiose: Key Application Scenarios


Prebiotic Enrichment in Functional Foods

Kojibiose is a prime candidate for functional food formulations aiming to increase bifidobacteria in the gut. Its industry-leading Prebiotic Index score of 21.62, which outperforms sophorose by 16%, provides strong quantitative support for its prebiotic potency [1]. Furthermore, its ability to induce a bifidobacteria increase of 44-55% upon repeated exposure [2] suggests it can be used to create products that condition the gut microbiome for sustained health benefits, a property not shared by more common disaccharides like maltose or isomaltose.

Low-Cariogenic Sweetener for Oral Care

Based on its unique metabolic profile, kojibiose is an excellent candidate for sugar-free or 'tooth-friendly' confectionery, chewing gums, and oral rinses. The compelling evidence shows it is poorly metabolized by oral streptococci, resulting in a cariogenic pathogen abundance of only 5.1%, compared to 91.8% for sucrose [1]. This 18-fold difference positions kojibiose as a scientifically substantiated alternative to traditional sugars for reducing the risk of dental caries.

Selective Glucosidase I Inhibitor for Research

In academic and industrial enzymology research, kojibiose is an essential reagent for studies of the N-glycan processing pathway. Its proven specificity as an inhibitor of glucosidase I, distinct from the glucosidase II inhibition exhibited by nigerose and maltose [1], makes it the sole tool for targeted investigation of the initial glucose trimming step on glycoproteins. Procurement of kojibiose is non-negotiable for this specific research application.

Thermally Stable Prebiotic Ingredient

For applications requiring thermal processing, such as baked goods or pasteurized beverages, kojibiose offers a clear advantage over its β-linked analog, sophorose. Its decomposition rate constant is an order of magnitude lower at 90°C and neutral pH [1]. This superior thermal stability ensures that kojibiose retains its molecular integrity and prebiotic function through the manufacturing process, reducing yield loss and guaranteeing label claims.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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